

Zacopride: A Potential Therapeutic Avenue for Alcohol Dependence

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Compound of Interest

Compound Name: Zacopride

Cat. No.: B1682363

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Introduction

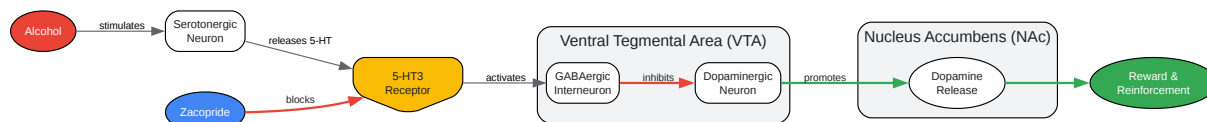
Alcohol dependence is a chronic relapsing disorder with significant societal and individual costs. Current pharmacological treatments have limited efficacy and are not effective for all individuals, highlighting the urgent need for novel therapeutic strategies. **Zacopride**, a potent and selective 5-HT₃ receptor antagonist, has emerged as a promising candidate for the treatment of alcohol dependence. Preclinical studies have demonstrated its ability to reduce voluntary alcohol consumption in animal models. This document provides a comprehensive overview of the preclinical data supporting the use of **Zacopride**, detailed protocols for its evaluation in rodent models of alcohol dependence, and a summary of its proposed mechanism of action.

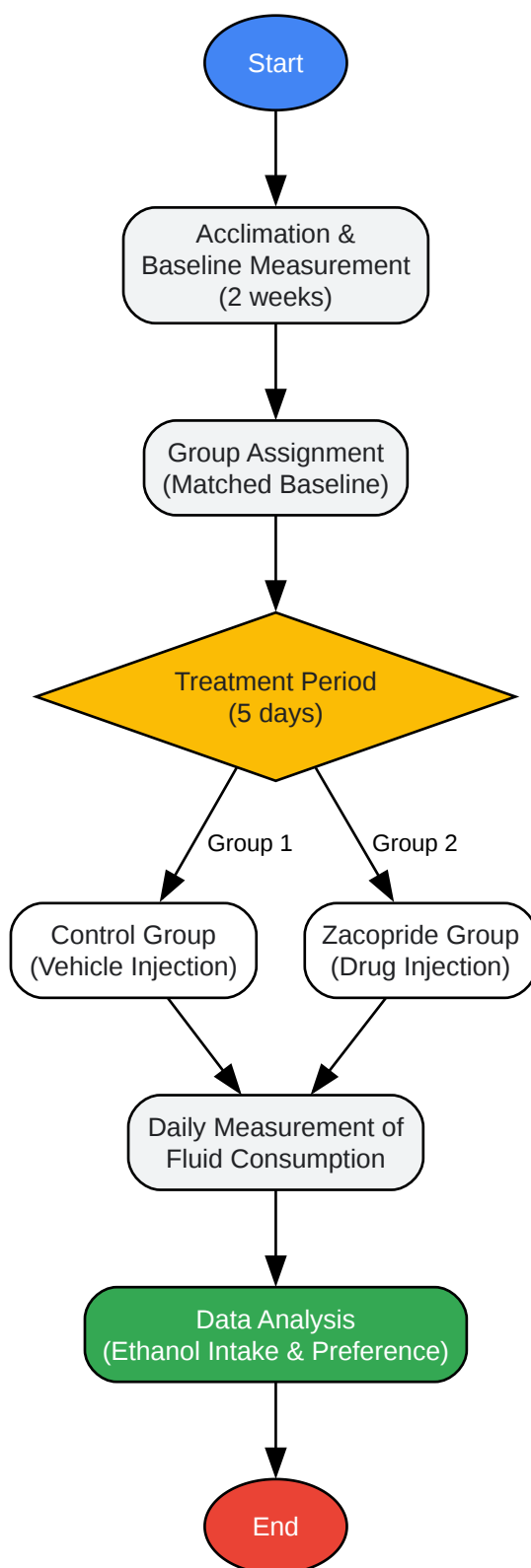
Mechanism of Action

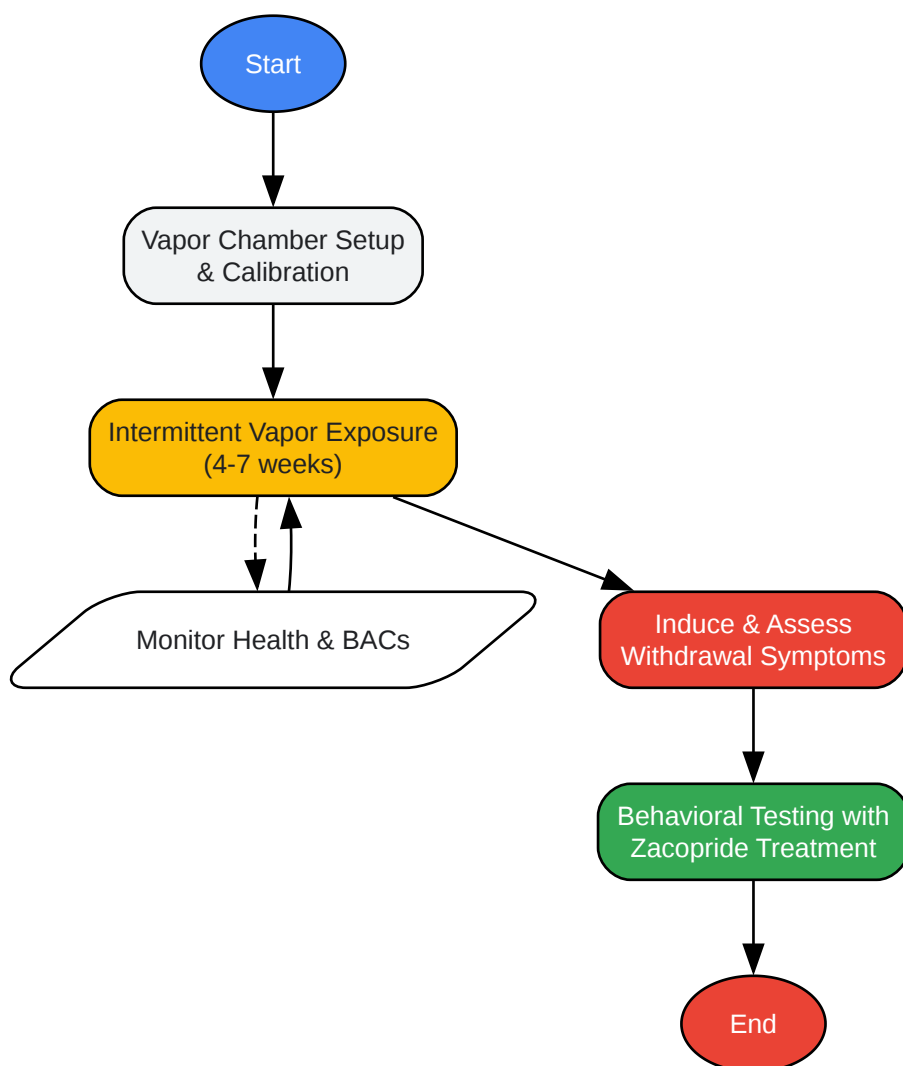
The reinforcing effects of alcohol are, in part, mediated by the mesolimbic dopamine system, which originates in the ventral tegmental area (VTA) and projects to the nucleus accumbens (NAc). Alcohol consumption leads to an increase in dopamine release in the NAc, a phenomenon strongly associated with reward and reinforcement.^{[1][2][3]} Serotonin (5-HT)

plays a crucial modulatory role in this pathway, and 5-HT₃ receptors are implicated in the regulation of dopamine release.^{[1][2]}

Zacopride, as a 5-HT₃ receptor antagonist, is thought to exert its effects on alcohol consumption by modulating this pathway. By blocking 5-HT₃ receptors, **Zacopride** may inhibit the stimulatory effect of serotonin on GABAergic interneurons in the VTA. This, in turn, could lead to a disinhibition of dopaminergic neurons and a subsequent reduction in alcohol-induced dopamine release in the NAc. This proposed mechanism suggests that **Zacopride** may reduce the rewarding effects of alcohol, thereby decreasing the motivation to drink.







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